(S)-Cinacalcet-D3 Hydrochloride
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Overview
Description
(S)-Cinacalcet-D3 Hydrochloride is a deuterated form of (S)-Cinacalcet Hydrochloride, which is a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. It is also used to treat hypercalcemia in patients with parathyroid carcinoma. The deuterated version, this compound, contains deuterium atoms, which can enhance the metabolic stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cinacalcet-D3 Hydrochloride involves the incorporation of deuterium atoms into the (S)-Cinacalcet molecule This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: (S)-Cinacalcet-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Cinacalcet-D3 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and stability of deuterated compounds.
Biology: The compound is used in biological studies to understand its effects on calcium-sensing receptors and related pathways.
Medicine: It is investigated for its potential therapeutic effects in treating conditions related to calcium metabolism.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
(S)-Cinacalcet-D3 Hydrochloride acts by enhancing the sensitivity of the calcium-sensing receptors on the parathyroid gland to extracellular calcium. This leads to a reduction in parathyroid hormone secretion, thereby lowering serum calcium levels. The molecular targets include the calcium-sensing receptors, and the pathways involved are related to calcium homeostasis and parathyroid hormone regulation.
Comparison with Similar Compounds
(S)-Cinacalcet Hydrochloride: The non-deuterated version of the compound.
Etelcalcetide: Another calcimimetic agent used for similar therapeutic purposes.
Calcitriol: A vitamin D analog used to manage calcium levels.
Uniqueness: (S)-Cinacalcet-D3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to its non-deuterated counterpart.
Properties
Molecular Formula |
C22H23ClF3N |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[(1S)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1/i1D3; |
InChI Key |
QANQWUQOEJZMLL-FISFDSKJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
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